Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate
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Overview
Description
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an azetidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling reactions: The benzo[d][1,3]dioxole moiety and the azetidine ring are coupled using amide bond formation techniques, often employing reagents like carbodiimides.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidine-3-carboxamido)acetate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidine-3-carboxamido)acetate: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic characteristics compared to its pyrrolidine and piperidine analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-2-22-14(19)6-17-15(20)11-7-18(8-11)16(21)10-3-4-12-13(5-10)24-9-23-12/h3-5,11H,2,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADJNKEFGWUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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